4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base.
Attachment of the furylmethyl group: This can be done through a nucleophilic substitution reaction using a furylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoroethyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can lead to the formation of furylcarboxylic acid derivatives, while reduction of the pyrazole ring can yield dihydropyrazole analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in disease processes, leading to therapeutic effects.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole-3-carboxamide: Lacks the furylmethyl and trifluoroethyl groups, which may result in different biological activities.
N-(2-Furylmethyl)-1H-pyrazole-3-carboxamide: Lacks the amino and trifluoroethyl groups, potentially altering its chemical reactivity and biological properties.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide: Lacks the amino and furylmethyl groups, which may impact its overall activity and applications.
Uniqueness
4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of all three functional groups (amino, furylmethyl, and trifluoroethyl), which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c12-11(13,14)6-18-5-8(15)9(17-18)10(19)16-4-7-2-1-3-20-7/h1-3,5H,4,6,15H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQVBCEAAEUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN(C=C2N)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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